molecular formula C20H22N2O4S3 B3297923 N-[(2Z)-3-(2-ethoxyethyl)-6-methanesulfonyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-(methylsulfanyl)benzamide CAS No. 896345-84-9

N-[(2Z)-3-(2-ethoxyethyl)-6-methanesulfonyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-(methylsulfanyl)benzamide

Cat. No.: B3297923
CAS No.: 896345-84-9
M. Wt: 450.6 g/mol
InChI Key: BJZAVBGHGVGLGC-UHFFFAOYSA-N
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Description

N-[(2Z)-3-(2-ethoxyethyl)-6-methanesulfonyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-(methylsulfanyl)benzamide is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-3-(2-ethoxyethyl)-6-methanesulfonyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-(methylsulfanyl)benzamide typically involves multiple steps. The starting materials include 2-ethoxyethylamine, methanesulfonyl chloride, and 2,3-dihydro-1,3-benzothiazole. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene. The final step involves the formation of the benzamide group through a condensation reaction with 3-(methylsulfanyl)benzoic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-3-(2-ethoxyethyl)-6-methanesulfonyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-(methylsulfanyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding alcohols or amines.

    Substitution: Various substituted benzothiazoles.

Scientific Research Applications

N-[(2Z)-3-(2-ethoxyethyl)-6-methanesulfonyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-(methylsulfanyl)benzamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-[(2Z)-3-(2-ethoxyethyl)-6-methanesulfonyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-(methylsulfanyl)benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular receptors, modulating signaling pathways involved in inflammation or cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    N-[(2Z)-3-(2-ethoxyethyl)-6-methanesulfonyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-(methylsulfanyl)benzamide: shares similarities with other benzothiazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse interactions with molecular targets, making it a versatile compound for various applications.

Properties

IUPAC Name

N-[3-(2-ethoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]-3-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4S3/c1-4-26-11-10-22-17-9-8-16(29(3,24)25)13-18(17)28-20(22)21-19(23)14-6-5-7-15(12-14)27-2/h5-9,12-13H,4,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJZAVBGHGVGLGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C3=CC(=CC=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(2Z)-3-(2-ethoxyethyl)-6-methanesulfonyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-(methylsulfanyl)benzamide
Reactant of Route 2
N-[(2Z)-3-(2-ethoxyethyl)-6-methanesulfonyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-(methylsulfanyl)benzamide
Reactant of Route 3
N-[(2Z)-3-(2-ethoxyethyl)-6-methanesulfonyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-(methylsulfanyl)benzamide
Reactant of Route 4
Reactant of Route 4
N-[(2Z)-3-(2-ethoxyethyl)-6-methanesulfonyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-(methylsulfanyl)benzamide
Reactant of Route 5
Reactant of Route 5
N-[(2Z)-3-(2-ethoxyethyl)-6-methanesulfonyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-(methylsulfanyl)benzamide
Reactant of Route 6
Reactant of Route 6
N-[(2Z)-3-(2-ethoxyethyl)-6-methanesulfonyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-(methylsulfanyl)benzamide

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